molecular formula C21H21FN2O3S B11356491 2-(2-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide

2-(2-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide

Cat. No.: B11356491
M. Wt: 400.5 g/mol
InChI Key: RTZHDTQGZXOWPW-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide: is a chemical compound with the following structural formula:

C23H19FN2O5\text{C}_{23}\text{H}_{19}\text{FN}_2\text{O}_5 C23​H19​FN2​O5​

thiazoles and is characterized by the presence of a thiazole ring. Thiazoles have diverse applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following:

  • Thiazole Formation: : The thiazole ring is synthesized by reacting 2-(4-methoxyphenyl)-1,3-thiazol-4-ylamine with an appropriate acyl chloride (e.g., 2-fluorobenzoyl chloride). This step yields the intermediate thiazole derivative.

  • Etherification: : The intermediate thiazole is then reacted with 2-fluorophenol in the presence of a base to form the desired compound.

Industrial Production: While specific industrial production methods may vary, large-scale synthesis typically involves efficient and cost-effective processes. These methods often optimize reaction conditions, reagent selection, and purification steps.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Substitution reactions can occur at the thiazole ring or the phenyl groups.

    Reduction: Reduction of functional groups (e.g., carbonyl reduction) is possible.

Common Reagents and Conditions:

    Thiazole Formation: Acyl chlorides, amines, and base.

    Etherification: Phenols, bases, and suitable solvents.

Major Products: The major products depend on the specific reaction conditions and substituents. Detailed analysis would require experimental data.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may exhibit pharmacological activity, making it relevant for drug discovery.

    Biology: Researchers study its interactions with biological targets.

    Materials Science: It could be used in the design of functional materials.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., receptors, enzymes) or modulating cellular pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare its properties, reactivity, and applications with related molecules.

Remember that this compound’s uniqueness lies in its specific combination of functional groups and the thiazole ring. For a comprehensive list of similar compounds, consult specialized databases or scientific literature .

Properties

Molecular Formula

C21H21FN2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]butanamide

InChI

InChI=1S/C21H21FN2O3S/c1-3-18(27-19-7-5-4-6-17(19)22)20(25)23-12-15-13-28-21(24-15)14-8-10-16(26-2)11-9-14/h4-11,13,18H,3,12H2,1-2H3,(H,23,25)

InChI Key

RTZHDTQGZXOWPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC)OC3=CC=CC=C3F

Origin of Product

United States

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